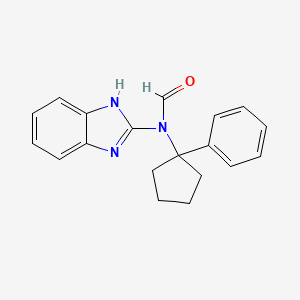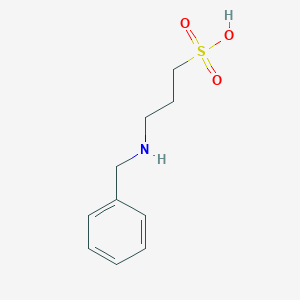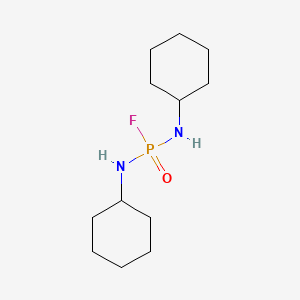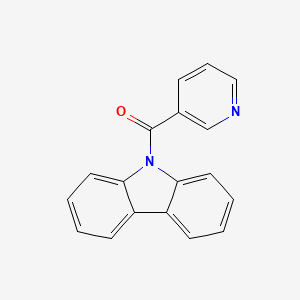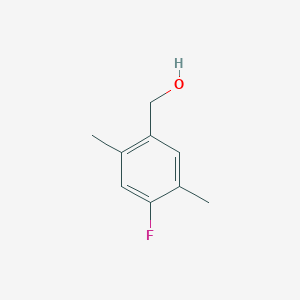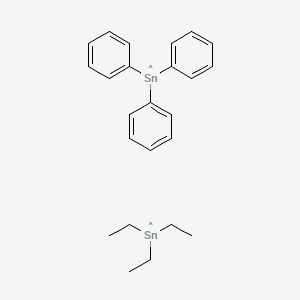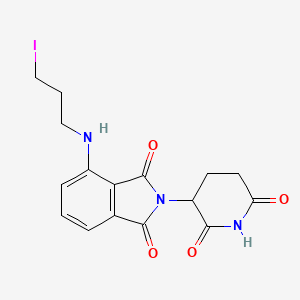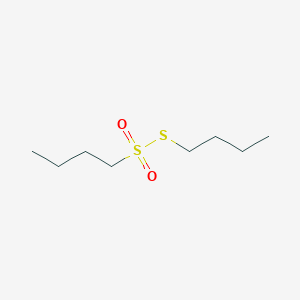
1-Butanesulfonothioic acid, S-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Butanesulfonothioic acid, S-butyl ester typically involves the reaction of butanesulfonyl chloride with butyl mercaptan under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Butanesulfonothioic acid, S-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfonothioic acid ester to thiols or sulfides using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different sulfonothioic acid esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butanesulfonothioic acid, S-butyl ester has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Butanesulfonothioic acid, S-butyl ester involves its interaction with nucleophiles and electrophiles. The sulfur atom in the compound can form bonds with various functional groups, leading to the formation of new chemical entities. This interaction can affect molecular targets and pathways, influencing biological processes and chemical reactions .
Comparison with Similar Compounds
1-Butanesulfonothioic acid, S-butyl ester can be compared with similar compounds such as:
1-Butanesulfonic acid, S-butyl ester: Similar structure but lacks the thio group, leading to different chemical reactivity.
1-Butanesulfonothioic acid, S-ethyl ester: Similar functional groups but with a shorter alkyl chain, affecting its physical and chemical properties.
1-Butanesulfonothioic acid, S-methyl ester: Even shorter alkyl chain, leading to different solubility and reactivity.
Properties
CAS No. |
1118-40-7 |
|---|---|
Molecular Formula |
C8H18O2S2 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
1-butylsulfonylsulfanylbutane |
InChI |
InChI=1S/C8H18O2S2/c1-3-5-7-11-12(9,10)8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
JNUPNCDGXZMJRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSS(=O)(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)
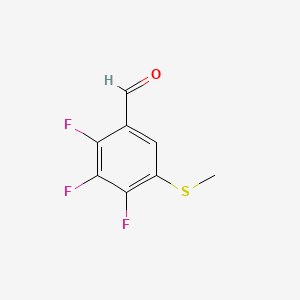
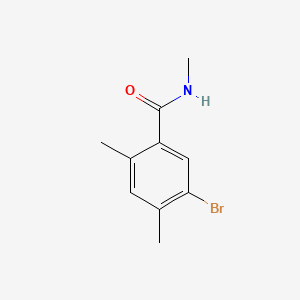
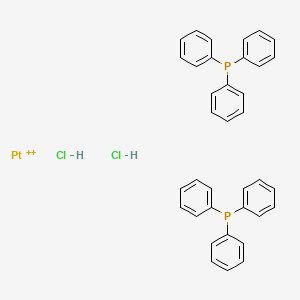
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)

